molecular formula C23H25N5O5 B12428954 (S)-(+)-Doxazosin-d8

(S)-(+)-Doxazosin-d8

Numéro de catalogue: B12428954
Poids moléculaire: 459.5 g/mol
Clé InChI: RUZYUOTYCVRMRZ-PACPHTINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-(+)-Doxazosin-d8 is a deuterated form of the pharmaceutical compound Doxazosin, which is primarily used as an alpha-1 adrenergic receptor antagonist. This compound is often utilized in scientific research to study the pharmacokinetics and pharmacodynamics of Doxazosin due to its stable isotope labeling, which allows for more precise tracking in biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Doxazosin-d8 typically involves the incorporation of deuterium atoms into the Doxazosin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent incorporation of deuterium atoms. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the deuterium content and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-(+)-Doxazosin-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.

Applications De Recherche Scientifique

(S)-(+)-Doxazosin-d8 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of Doxazosin in various chemical environments.

    Biology: Employed in metabolic studies to understand the biotransformation of Doxazosin in living organisms.

    Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of Doxazosin.

    Industry: Applied in the development of new pharmaceutical formulations and in quality control processes to ensure the consistency of Doxazosin products.

Mécanisme D'action

(S)-(+)-Doxazosin-d8 exerts its effects by selectively inhibiting alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a subsequent decrease in blood pressure. The molecular targets include the alpha-1 adrenergic receptors located in vascular smooth muscle cells. The pathways involved in this mechanism include the inhibition of the phosphatidylinositol 4,5-bisphosphate (PIP2) pathway, which reduces intracellular calcium levels and promotes muscle relaxation.

Comparaison Avec Des Composés Similaires

    Doxazosin: The non-deuterated form of (S)-(+)-Doxazosin-d8, used for similar therapeutic purposes.

    Prazosin: Another alpha-1 adrenergic receptor antagonist with a similar mechanism of action.

    Terazosin: A compound with comparable pharmacological effects but different pharmacokinetic properties.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug behavior is crucial.

Propriétés

Formule moléculaire

C23H25N5O5

Poids moléculaire

459.5 g/mol

Nom IUPAC

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1/i7D2,8D2,9D2,10D2

Clé InChI

RUZYUOTYCVRMRZ-PACPHTINSA-N

SMILES isomérique

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)[C@@H]4COC5=CC=CC=C5O4)([2H])[2H])[2H]

SMILES canonique

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.